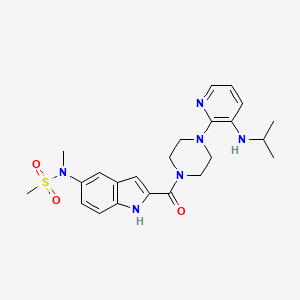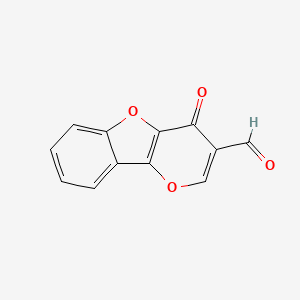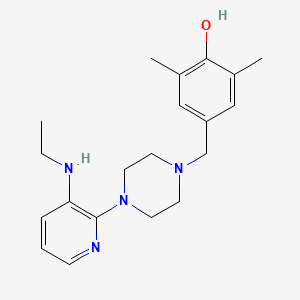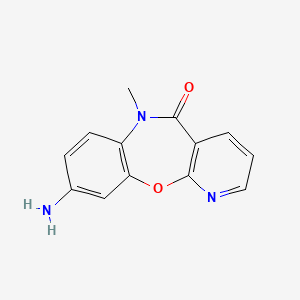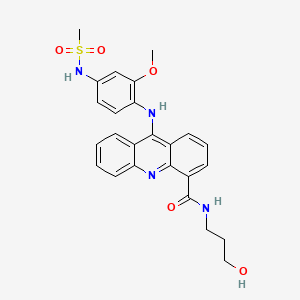
Methanesulfonanilide, 4'-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3'-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonanilide core, an acridine moiety, and a hydroxypropyl carbamoyl group, which collectively contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting with the preparation of the methanesulfonanilide coreThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-morpholino)-1,8-naphthalimide: Known for its fluorescent properties and used in cell imaging and trace analyte detection.
3-Methoxypropyl 4-methylbenzenesulfonate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Methanesulfonanilide, 4’-((4-(N-(3-hydroxypropyl)carbamoyl)-9-acridinyl)amino)-3’-methoxy- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
79453-47-7 |
|---|---|
Formule moléculaire |
C25H26N4O5S |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O5S/c1-34-22-15-16(29-35(2,32)33)11-12-21(22)28-23-17-7-3-4-10-20(17)27-24-18(23)8-5-9-19(24)25(31)26-13-6-14-30/h3-5,7-12,15,29-30H,6,13-14H2,1-2H3,(H,26,31)(H,27,28) |
Clé InChI |
OHAGYUIOAFYDBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



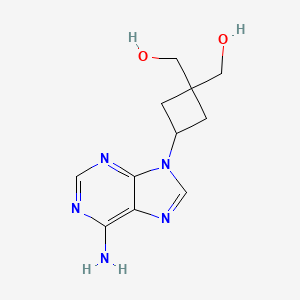

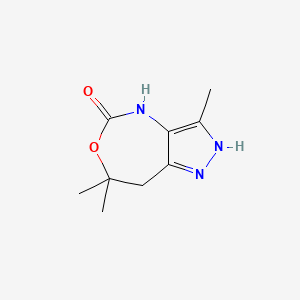
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

